2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
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Overview
Description
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is an organic compound with the molecular formula C12H9BrOS. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmacologically active compounds. The compound is characterized by the presence of a bromine atom, a thienyl group, and a phenyl group attached to an ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone involves the reaction of 4-(2-thienyl)benzoyl chloride with bromoacetyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-(2-thienyl)benzoyl chloride in an organic solvent such as dichloromethane.
- Add bromoacetyl bromide to the solution.
- Introduce a base, such as triethylamine, to the reaction mixture to facilitate the formation of the desired product.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium alkoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include thioethers, amines, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thienyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Similar in structure but lacks the phenyl and ethanone groups.
4-Bromoacetophenone: Contains a bromine atom and a phenyl group but lacks the thienyl group.
2-Bromo-1-phenylethanone: Similar but lacks the thienyl group.
Uniqueness
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is unique due to the presence of both a thienyl and a phenyl group, which imparts distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-1-(4-thiophen-2-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKNYPNLSJEQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383599 |
Source
|
Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128746-80-5 |
Source
|
Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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